N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide
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Overview
Description
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thiophene ring, a tetrahydroquinoline moiety, and a pyrazine carboxamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Thiophene-2-Carbonyl Group: This step often involves acylation using thiophene-2-carbonyl chloride in the presence of a base such as triethylamine.
Coupling with Pyrazine-2-Carboxamide: The final step involves coupling the intermediate with pyrazine-2-carboxamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in the context of its anti-tubercular activity, it may inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis, thereby disrupting the bacterial cell wall . The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazine-2-carboxamide
- N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide
Uniqueness
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications, particularly in medicinal chemistry where its structural features can be fine-tuned to enhance its biological activity.
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c24-18(15-12-20-7-8-21-15)22-14-5-6-16-13(11-14)3-1-9-23(16)19(25)17-4-2-10-26-17/h2,4-8,10-12H,1,3,9H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMZRRRBOVBUGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=NC=CN=C3)N(C1)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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